![molecular formula C12H36N2Si4Sn B6594305 Bis[bis(trimethylsilyl)amino]tin(II) CAS No. 59863-13-7](/img/structure/B6594305.png)
Bis[bis(trimethylsilyl)amino]tin(II)
Overview
Description
Bis[bis(trimethylsilyl)amino]tin(II) (Sn[N(SiMe₃)₂]₂) is a tin(II) complex featuring two bis(trimethylsilyl)amide ligands. It is synthesized via the reaction of anhydrous tin(II) chloride with lithium bis(trimethylsilyl)amide (LiHMDS) . This compound is notable for its steric bulk, conferred by the trimethylsilyl (TMS) groups, which stabilize the tin center against oxidation and dimerization.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis[bis(trimethylsilyl)amino]tin(II) can be synthesized by reacting chlorobis(trimethylsilyl)amine with metallic lithium in an appropriate solvent . The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and environmental controls to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Substitution Reactions with Carbonyl Compounds
Bis[bis(trimethylsilyl)amino]tin(II) reacts with aldehydes and ketones under mild conditions to form N,N-dialkyleneamines. This reaction proceeds via nucleophilic attack on the carbonyl group, facilitated by the Lewis-acidic tin center.
General Reaction :
Key Features :
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Solvent : Reactions are typically conducted in anhydrous tetrahydrofuran (THF) or hexane to prevent hydrolysis.
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Temperature : Performed at 0–25°C to control exothermicity.
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Yield : High yields (>80%) are achieved under inert atmospheres.
Mechanism :
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The tin atom coordinates to the carbonyl oxygen, polarizing the C=O bond.
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A bis(trimethylsilyl)amino ligand acts as a nucleophile, attacking the carbonyl carbon.
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Rearrangement forms the N,N-dialkyleneamine product, releasing trimethylsilyl oxide.
Reactions with Carbodiimides
The compound reacts stoichiometrically with carbodiimides (R–N=C=N–R) to form tin(II) guanidinates. This reaction is quantitative and occurs at room temperature .
General Reaction :
Substrate Scope :
Carbodiimide Substrate | Product Structure | Yield (%) |
---|---|---|
Dicyclohexylcarbodiimide | Cyclic guanidinate | 99 |
Diisopropylcarbodiimide | Linear guanidinate | 98 |
1,3-Di-<i>tert</i>-butylcarbodiimide | Bridged dimer | 97 |
Applications :
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Stabilizes low-coordinate tin complexes for catalytic applications .
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Enables synthesis of air-sensitive tin guanidinates with tunable electronic properties .
Oxidation and Reduction Pathways
The tin(II) center undergoes redox reactions, though these are less common than substitution.
Oxidation to Tin(IV)
Exposure to strong oxidizers (e.g., O₃, O₂) converts the compound to tin(IV) derivatives:
Reduction to Tin(0)
Reaction with reducing agents (e.g., LiAlH₄) yields elemental tin:
Hydrolysis and Protic Solvent Reactivity
The compound reacts violently with water or protic solvents, producing tin oxides and ammonia derivatives:
Safety Note : Reactions release flammable hydrogen gas and require strict moisture control .
Coordination Chemistry
Bis[bis(trimethylsilyl)amino]tin(II) acts as a ligand precursor for transition metals. For example, it stabilizes copper(I) complexes in catalytic cycles:
Applications :
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Enhances selectivity in cross-coupling reactions.
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Stabilizes reactive metal centers in low oxidation states.
Comparative Reactivity with Analogues
Compound | Reactivity with Aldehydes | Redox Activity |
---|---|---|
[(CH₃)₃Si]₂N)₂Sn | High (Nucleophilic substitution) | Moderate (Sn²⁺ → Sn⁴⁺/Sn⁰) |
Zn[N(SiMe₃)₂]₂ | Low | Negligible |
Sn[NMe₂]₄ | None | High (Sn⁴⁺ → Sn²⁺) |
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
Bis[bis(trimethylsilyl)amino]tin(II) serves primarily as a reagent in organic synthesis. It is notably effective in converting aldehydes and ketones into N,N-dialkyleneamines. This transformation is significant for synthesizing various nitrogen-containing compounds used in pharmaceuticals and agrochemicals .
Thin Film Deposition
Industrial Applications
In the realm of material science, Bis[bis(trimethylsilyl)amino]tin(II) is utilized as a precursor for the atomic layer deposition (ALD) of tin oxide thin films. These films have applications in electronics, photovoltaics, and gas sensors due to their semiconducting properties. Studies have shown that tin oxide films can be deposited using this compound with ozone and water, yielding uniform coatings with controlled thicknesses .
Properties of Tin Oxide Films
- Growth Rate : The ALD growth rate of tin oxide films varies based on deposition conditions, typically ranging from 0.05 to 0.18 Å/cycle.
- Crystallinity : Films deposited with water exhibit crystallinity with a tetragonal SnO phase, while those deposited with ozone are often amorphous.
- Conductivity : Annealing processes can enhance the conductivity of these films, making them suitable for electronic applications .
Nanomaterial Synthesis
Precursor for Semiconductor Nanocrystals
Bis[bis(trimethylsilyl)amino]tin(II) has been explored as a precursor for synthesizing semiconductor nanocrystals such as tin telluride (SnTe), tin selenide (SnSe), and tin sulfide (SnS). These materials possess unique electronic properties that are beneficial for optoelectronic applications like photodetectors and solar cells.
Nanocrystal Type | Properties | Applications |
---|---|---|
SnTe | Size-tunable band gap energies | Optoelectronics |
SnSe | Controllable sizes | Optical properties exploration |
SnS | Various morphologies | Electronics |
While specific biological applications of Bis[bis(trimethylsilyl)amino]tin(II) are not extensively documented, organotin compounds generally exhibit interesting biological activities that warrant further investigation. The compound's reactivity with biological molecules suggests potential applications in drug synthesis or as catalysts in biochemical reactions.
Environmental Impact
Research indicates that organotin compounds can undergo biotransformation processes within microbial systems, raising concerns about their environmental persistence and toxicity. Studies have shown that Bis[bis(trimethylsilyl)amino]tin(II) may influence selenium redox transformations in fungi, thereby affecting selenium bioavailability and toxicity in aquatic environments.
Mechanism of Action
The mechanism by which bis[bis(trimethylsilyl)amino]tin(II) exerts its effects typically involves the activation of aldehydes and ketones through coordination to the tin center, facilitating their conversion to N,N-dialkyleneamines . The molecular targets and pathways are primarily related to its role as a reagent in organic synthesis.
Comparison with Similar Compounds
Reactivity with Small Molecules
vs. Bis(2,2,5,5-tetramethyl-2,5-disila-1-azacyclopent-1-yl)tin :
- CO₂ Reactivity: Bis[bis(trimethylsilyl)amino]tin(II) forms carbamato complexes (e.g., Sn[N(SiMe₃)₂]₂(CO₂)₂), whereas the cyclopentyl-substituted analog exhibits distinct product distributions, attributed to differences in ligand steric and electronic effects .
- OCS/CS₂ Reactivity : The cyclopentyl ligand’s constrained geometry leads to unique insertion products, contrasting with the linear bis(trimethylsilyl)amide system .
Data Table 1 : Reactivity Comparison
Substrate | Bis[bis(TMS)amino]tin(II) Product | Cyclopentyl-Substituted Tin Product |
---|---|---|
CO₂ | Carbamato complex (Sn-O-CO₂ linkage) | Mixed carbamato/cyclosiloxane products |
OCS | Thiocarbamato complex | Thiolato-siloxane insertion product |
vs. Tin Acetylacetonate, Tin Oxalate, and Tin Stearate :
- SnTe Nanocrystals: Bis[bis(TMS)amino]tin(II) yields mixtures of Sn, Sn₄P₃, and SnP phases due to rapid ligand dissociation, while tin oxalate produces phase-pure SnP .
- ALD of SnO₂: Competes with tin(II) acetylacetonate, offering higher volatility but requiring careful handling due to reactive byproducts .
Data Table 2 : Precursor Performance in SnP Synthesis
Precursor | Phases Observed | Phase Purity |
---|---|---|
Bis[bis(TMS)amino]tin(II) | Sn, Sn₄P₃, SnP | Low |
Tin acetylacetonate | Sn, Sn₄P₃ | Moderate |
Tin stearate | SnP (minor impurities) | High |
Tin oxalate | SnP | Pure |
Stability and Ligand Effects in Group 14 Compounds
vs. Germanium and Lead Analogs :
- Germanium: Bis[bis(TMS)amino]germylene (Ge[N(SiMe₃)₂]₂) is less stable than its tert-butyl-substituted counterpart, undergoing silyl migration to form non-imine products .
- Lead: Bis[bis(TMS)amino]lead(II) is more susceptible to oxidation than the tin analog, reflecting the decreasing stability of the +2 oxidation state down Group 14 .
Ligand Basicity and Role in Reactions
vs. Lithium Bis(trimethylsilyl)amide (LiHMDS) :
- Basicity: While LiHMDS is a strong Brønsted base (pKa ~26), the bis(trimethylsilyl)amino ligands in Sn[N(SiMe₃)₂]₂ act as mild bases, deprotonating oleylamine (pKa ~35) during SnTe nanocrystal synthesis .
- Applications : LiHMDS is used in organic synthesis for deprotonation, whereas Sn[N(SiMe₃)₂]₂ leverages ligand lability for precursor delivery .
Biological Activity
Overview
Bis[bis(trimethylsilyl)amino]tin(II) , with the chemical formula , is an organotin compound recognized for its utility in organic synthesis, particularly in the transformation of aldehydes and ketones into N,N-dialkyleneamines. Its biological activity, while primarily focused on its chemical reactivity, has implications in various fields including pharmaceuticals, materials science, and environmental chemistry.
The biological activity of Bis[bis(trimethylsilyl)amino]tin(II) can be attributed to its ability to act as both a nucleophile and electrophile in chemical reactions. The tin center facilitates coordination with various ligands, enabling diverse chemical transformations. This compound is particularly noted for:
- Conversion of Aldehydes and Ketones : It effectively transforms these substrates into N,N-dialkyleneamines, which are valuable intermediates in synthetic organic chemistry.
- Reactivity with Water and Protic Solvents : The compound reacts rapidly with moisture, influencing its stability and reactivity in biological systems.
1. Pharmaceutical Relevance
Bis[bis(trimethylsilyl)amino]tin(II) has been investigated for its potential applications in drug synthesis and as a precursor for organometallic compounds. Its ability to form stable complexes can enhance the bioavailability of certain pharmaceuticals.
2. Nanomaterial Synthesis
This compound serves as a precursor for synthesizing semiconductor nanocrystals such as tin telluride (SnTe), tin selenide (SnSe), and tin sulfide (SnS). These materials exhibit unique electronic properties that can be harnessed in optoelectronic applications.
Nanocrystal Type | Properties | Applications |
---|---|---|
SnTe | Size-tunable band gap energies | Optoelectronics |
SnSe | Controllable sizes | Optical properties exploration |
SnS | Various morphologies (quantum dots, nanoplates) | Electronics |
Case Study 2: Environmental Impact
Investigations into the environmental behavior of organotin compounds have shown that they can undergo biotransformation processes in microbial systems. This raises concerns regarding their persistence and toxicity in aquatic environments. Studies indicate that Bis[bis(trimethylsilyl)amino]tin(II) may contribute to selenium redox transformations in fungi, potentially impacting selenium bioavailability and toxicity .
Comparative Analysis
When compared to other similar compounds such as zinc bis[bis(trimethylsilyl)amide] and tetrakis(dimethylamido)tin(IV), Bis[bis(trimethylsilyl)amino]tin(II) stands out due to its specific applications in thin film deposition and unique reactivity profiles.
Compound | Unique Features |
---|---|
Bis[bis(trimethylsilyl)amino]tin(II) | Effective in N,N-dialkyleneamine synthesis |
Zinc bis[bis(trimethylsilyl)amide] | Used primarily for different types of catalysis |
Tetrakis(dimethylamido)tin(IV) | More stable but less reactive than Bis[bis...] |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Bis[bis(trimethylsilyl)amino]tin(II), and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves tin(II) precursors reacting with bis(trimethylsilyl)amine ligands under inert atmospheres. Key variables include:
- Temperature: Reactions often proceed at 80–120°C to ensure ligand substitution without decomposition.
- Solvent: Non-polar solvents (e.g., toluene) minimize side reactions, while coordinating solvents (e.g., THF) may stabilize intermediates.
- Stoichiometry: A 1:2 molar ratio of tin precursor to ligand ensures complete substitution .
Optimization Steps:
Use kinetic studies (e.g., in-situ NMR) to monitor intermediate formation.
Adjust solvent polarity to balance reactivity and stability.
Validate purity via elemental analysis and crystallography .
Q. Which characterization techniques are critical for confirming the structure and purity of Bis[bis(trimethylsilyl)amino]tin(II)?
Methodological Answer:
- X-ray Diffraction (XRD): Resolves Sn–N bond lengths (typical range: 2.10–2.25 Å) and confirms tetrahedral geometry .
- NMR Spectroscopy:
- NMR: Chemical shifts between −800 to −1200 ppm indicate Sn(II) centers.
- / NMR: Verify ligand integrity and absence of hydrolyzed products .
- Elemental Analysis: Deviations >0.3% from theoretical values suggest impurities.
Table 1: Key Characterization Parameters
Technique | Parameters | Expected Outcomes |
---|---|---|
XRD | Bond angles, lattice constants | Tetrahedral coordination around Sn |
NMR | Chemical shift, linewidth | Confirmation of Sn(II) oxidation state |
FT-IR | Sn–N stretching (450–500 cm) | Ligand coordination integrity |
Q. How can theoretical frameworks guide mechanistic studies of Bis[bis(trimethylsilyl)amino]tin(II) in redox reactions?
Methodological Answer:
- Density Functional Theory (DFT): Predicts redox potentials and intermediates by modeling electron transfer pathways.
- Ligand Field Theory: Explains ligand steric effects on Sn(II) reactivity. For example, bulky trimethylsilyl groups inhibit dimerization but enhance Lewis acidity .
Steps:
Compare computed vs. experimental redox potentials to validate models.
Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
Advanced Research Questions
Q. How can factorial design resolve contradictions in reactivity data for Bis[bis(trimethylsilyl)amino]tin(II)?
Methodological Answer:
Contradictions often arise from unaccounted variables (e.g., trace moisture, solvent polarity). A 2 factorial design systematically tests interactions:
- Factors: Temperature, solvent, ligand excess.
- Response Variables: Yield, reaction rate, byproduct formation.
Example Workflow:
Conduct pilot experiments to identify critical factors.
Use ANOVA to determine statistically significant interactions.
Optimize conditions using response surface methodology (RSM) .
Q. What strategies address discrepancies between computational predictions and experimental results for Sn(II) coordination chemistry?
Methodological Answer:
- Error Source Analysis:
- Basis Set Limitations: Use hybrid functionals (e.g., B3LYP) with relativistic corrections for Sn.
- Solvent Effects: Incorporate implicit solvent models (e.g., COSMO) in DFT calculations.
- Validation: Cross-check with EXAFS for local Sn coordination geometry .
Q. How do ligand modifications influence the catalytic activity of Bis[bis(trimethylsilyl)amino]tin(II) in cross-coupling reactions?
Methodological Answer:
- Steric Tuning: Replace trimethylsilyl with bulkier groups (e.g., triisopropylsilyl) to modulate substrate access.
- Electronic Effects: Introduce electron-withdrawing substituents to enhance Sn(II) electrophilicity.
Experimental Approach:
Synthesize ligand analogs and compare turnover frequencies (TOFs).
Use Hammett plots to correlate substituent effects with catalytic efficiency .
Guidelines for Further Research:
Properties
IUPAC Name |
bis[bis(trimethylsilyl)amino]tin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H18NSi2.Sn/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNIUEYAQZRJFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Sn]N([Si](C)(C)C)[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36N2Si4Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203656, DTXSID90334689 | |
Record name | Tin, bis(bis(trimethylsilyl))amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[bis(trimethylsilyl)amino]tin(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55147-78-9, 59863-13-7 | |
Record name | Tin, bis(bis(trimethylsilyl))amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[bis(trimethylsilyl)amino]tin(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[bis(trimethylsilyl)amino]tin(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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